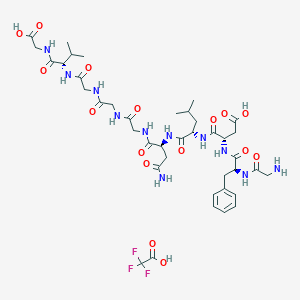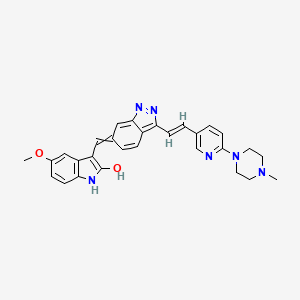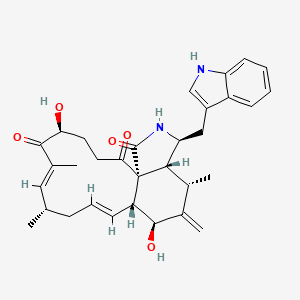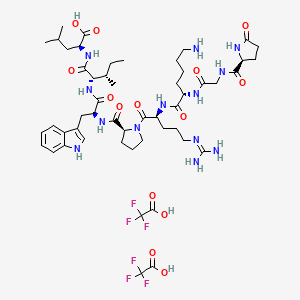
Speract TFA(76901-59-2(free base))
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Speract TFA (76901-59-2(free base)) is a peptide derived from sea urchin eggs. It plays a crucial role in regulating sperm motility and stimulating sperm mitochondrial metabolism. This compound is particularly significant in reproductive biology due to its ability to enhance sperm activity and ensure successful fertilization .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Speract TFA involves the extraction of the peptide from sea urchin eggs. The peptide is then purified and converted into its trifluoroacetic acid (TFA) salt form. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability and purity of the compound .
Industrial Production Methods: Industrial production of Speract TFA follows similar extraction and purification processes but on a larger scale. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity levels. The production process is designed to be efficient and cost-effective while maintaining the integrity of the peptide .
Chemical Reactions Analysis
Types of Reactions: Speract TFA primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles can be used to substitute specific functional groups on the peptide.
Major Products: The major products formed from these reactions include modified peptides with altered functional groups, which can be used for further biological studies .
Scientific Research Applications
Speract TFA has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Plays a crucial role in reproductive biology by regulating sperm motility and mitochondrial metabolism.
Medicine: Potential applications in fertility treatments and reproductive health research.
Industry: Used in the development of diagnostic tools and assays for reproductive health
Mechanism of Action
Speract TFA exerts its effects by binding to specific receptors on the plasma membrane of spermatozoa. This binding stimulates sperm respiration and increases intracellular pH, leading to enhanced sperm motility. The peptide also regulates mitochondrial metabolism, ensuring that sperm have sufficient energy to reach and fertilize the egg .
Comparison with Similar Compounds
AMPK Activator 11: A potent inhibitor of cell proliferation in colorectal carcinomas, acting through the activation of AMP-activated protein kinase and enhancement of oxidative phosphorylation.
VLX600: An iron-chelating oxidative phosphorylation inhibitor used as an anticancer agent.
Uniqueness: Speract TFA is unique due to its specific role in regulating sperm motility and mitochondrial metabolism. Unlike other compounds that target general metabolic pathways, Speract TFA is highly specialized for reproductive biology applications .
Properties
Molecular Formula |
C40H58F3N11O16 |
|---|---|
Molecular Weight |
1005.9 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-4-[[(2S)-1-[[(2S)-4-amino-1-[[2-[[2-[[2-[[(2S)-1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C38H57N11O14.C2HF3O2/c1-19(2)10-22(46-37(62)25(13-31(55)56)48-36(61)23(45-27(51)14-39)11-21-8-6-5-7-9-21)35(60)47-24(12-26(40)50)34(59)43-16-29(53)41-15-28(52)42-17-30(54)49-33(20(3)4)38(63)44-18-32(57)58;3-2(4,5)1(6)7/h5-9,19-20,22-25,33H,10-18,39H2,1-4H3,(H2,40,50)(H,41,53)(H,42,52)(H,43,59)(H,44,63)(H,45,51)(H,46,62)(H,47,60)(H,48,61)(H,49,54)(H,55,56)(H,57,58);(H,6,7)/t22-,23-,24-,25-,33-;/m0./s1 |
InChI Key |
QKLJXMOWNKLXAZ-DISWKQRGSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6,10-Trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan](/img/structure/B10825311.png)



![[(1S,2S,3S,5S,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate](/img/structure/B10825331.png)
![5,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-7,11-diene-2,6,20-trione](/img/structure/B10825356.png)
![(1S,2S,3S,5S,8S,9S,13R,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10825363.png)


![(1S,5S,7Z,9S,11Z,14S,16S,17R,18S)-5,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-7,11-diene-2,6,20-trione](/img/structure/B10825383.png)
![(2R,3R,4S,5R,6S,8S,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10825387.png)


